Cas no 2248298-47-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate is a specialized benzoate ester derivative incorporating an isoindole-1,3-dione (phthalimide) moiety. This compound exhibits potential utility in organic synthesis and pharmaceutical intermediates due to its unique structural features, including the phthalimide group, which may confer stability and reactivity in targeted applications. The presence of the 1-phenylethoxy substituent enhances its lipophilicity, potentially improving solubility in organic matrices. Its well-defined molecular architecture allows for precise functionalization, making it a candidate for further derivatization in drug discovery or material science. The compound's purity and stability under standard conditions further support its suitability for research and industrial applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate structure
2248298-47-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate
CAS No:2248298-47-5
MF:C23H17NO5
MW:387.384786367416
CID:6340291
PubChem ID:165724560
Update Time:2025-08-05

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • 2248298-47-5
    • EN300-6523613
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate
    • Inchi: 1S/C23H17NO5/c1-15(16-7-3-2-4-8-16)28-18-13-11-17(12-14-18)23(27)29-24-21(25)19-9-5-6-10-20(19)22(24)26/h2-15H,1H3
    • InChI Key: VFFNVRVEMRBFOJ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 387.11067264g/mol
  • Monoisotopic Mass: 387.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate (CAS No. 2248298-47-5)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate (CAS No. 2248298-47-5) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzoates, which are widely used in various applications due to their unique chemical properties. The benzoate group in this molecule plays a crucial role in its reactivity and functionality.

Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives in drug discovery and development. The isoindole ring system is known for its ability to form stable complexes with metal ions, making it a valuable component in coordination chemistry. The 4-(1-phenylethoxy) substituent further enhances the molecule's versatility by introducing additional electronic and steric effects. This substitution pattern is particularly advantageous in designing bioactive molecules with tailored pharmacokinetic properties.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-phenylethoxy)benzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have recently developed more efficient routes to synthesize this compound by utilizing transition metal catalysts and microwave-assisted synthesis. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.

In terms of applications, this compound has shown promise in the development of advanced materials such as high-performance polymers and optoelectronic devices. The benzoate group contributes to the molecule's ability to form strong hydrogen bonds, which is essential for creating robust polymer networks. Additionally, the isoindole ring system has been found to exhibit excellent photoluminescent properties, making it a candidate for use in light-emitting diodes (LEDs) and other optoelectronic applications.

Recent research has also explored the use of 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives as bioactive agents in medicinal chemistry. Studies have demonstrated that these compounds can modulate key biological pathways involved in inflammation and oxidative stress. The 4-(1-phenylethoxy) substituent has been shown to enhance the bioavailability of these compounds, making them more effective as potential therapeutic agents.

The structural complexity of 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives presents both challenges and opportunities for chemists. While their synthesis requires precise control over reaction conditions, their unique properties make them invaluable in various scientific disciplines. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in both academic and industrial settings.

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